molecular formula C11H17Cl3N2O B1384094 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans CAS No. 2059909-60-1

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans

Cat. No. B1384094
M. Wt: 299.6 g/mol
InChI Key: KKTPBPYPKNUZMA-UHFFFAOYSA-N
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Description

“4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans” is a chemical compound with the CAS Number: 1339331-90-6 . It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.71 . It is typically stored at room temperature and is available in oil form .

Scientific Research Applications

Synthesis and Evaluation in Drug Development

  • Antipsychotic Potential : A study conducted in 2020 synthesized a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives, showcasing their potential as antipsychotics. These compounds demonstrated nanomolar affinity for dopamine and serotonin receptors, indicating their promising use in treating psychotic disorders (Xu et al., 2020).

Cancer Research

  • Breast Cancer Treatment : A 2022 study synthesized novel amide derivatives related to 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, assessing their antiproliferative activity against human breast cancer cell line MCF7. The study highlighted the potential of these compounds in designing potent cancer cell proliferation inhibitors (Panneerselvam et al., 2022).

Antifungal and Antibacterial Properties

  • Antifungal and Antibacterial Agents : Research conducted in 2007 revealed that novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines exhibited excellent antifungal and antibacterial activities. This study showcases the compound's potential in developing new antimicrobial agents (Narayana et al., 2007).

Catalysis and Polymerization

  • Catalysis in Polymerization : A study in 2015 investigated the coordination chemistry of 4-(N,N-dimethylamino)pyridine with amine-bis(phenolato)chromium(III) chloride complexes, which are capable of catalyzing the copolymerization of cyclohexene oxide with carbon dioxide. This research provides insights into polymerization processes and catalyst design (Kozak et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.2ClH/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9;;/h1-2,7-9H,3-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTPBPYPKNUZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=C(C=CC=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans

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